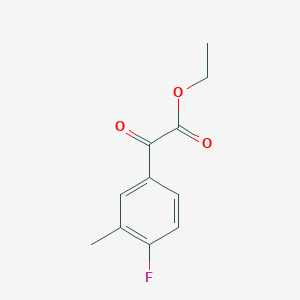

Ethyl 4-fluoro-3-methylbenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or aldehydes. For instance, the synthesis of Fluoroglycofen-ethyl, a compound with a fluorinated aromatic ring similar to Ethyl 4-fluoro-3-methylbenzoylformate, was achieved through salification, etherification, nitration, and condensation steps, with a total yield above 75% and a purity of 89% . Another related compound, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, was synthesized via a Knoevenagel condensation reaction, indicating the versatility of fluorinated ethyl esters in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was further confirmed by X-ray diffraction studies, which revealed that it crystallizes in the monoclinic crystal system with a Z conformation about the C=C bond . These findings suggest that Ethyl 4-fluoro-3-methylbenzoylformate, if synthesized, could also be analyzed using similar techniques to determine its precise molecular structure.

Chemical Reactions Analysis

The papers discuss the reactivity of the synthesized compounds, including the potential for bond fission under certain conditions. For instance, the carbon-sulfur bond fission of alkyl substituted phenylsulfonyl methyl esters was observed with sodium hydroxide solution . This indicates that Ethyl 4-fluoro-3-methylbenzoylformate might also undergo specific chemical reactions under alkaline conditions, which could be relevant for its applications and stability.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-fluoro-3-methylbenzoylformate are not directly reported, the properties of similar compounds can provide insights. The purity and yield of these compounds are important parameters for their practical applications. For example, the high yield and purity of Fluoroglycofen-ethyl suggest that an optimized synthetic route can result in a product suitable for industrial use . The antimicrobial activities of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate highlight the biological relevance of such compounds .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-fluoro-3-methylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSZGIGAGASPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374521 |

Source

|

| Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-3-methylbenzoylformate | |

CAS RN |

732251-71-7 |

Source

|

| Record name | Ethyl 4-fluoro-3-methylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)

![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)

![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)